molecular formula C21H19N5O3S B285462 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B285462
M. Wt: 421.5 g/mol
InChI Key: LBLDLCSHUZPKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound with potential applications in scientific research. This compound is also known as DOPPA and has been synthesized using various methods. In

Mechanism of Action

DOPPA inhibits the activity of MAO-A by binding to the enzyme and preventing it from breaking down neurotransmitters. This leads to increased levels of neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
The increased levels of neurotransmitters in the brain due to DOPPA's inhibition of MAO-A can have a range of biochemical and physiological effects. These effects include increased mood, improved cognitive function, and reduced anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using DOPPA in lab experiments is its potential to increase the levels of neurotransmitters in the brain, which can lead to improved cognitive function and behavior. However, one limitation is that DOPPA is not selective for MAO-A and can also inhibit the activity of MAO-B, which is involved in the breakdown of other neurotransmitters such as phenylethylamine and benzylamine.

Future Directions

There are several future directions for research on DOPPA. One direction is to investigate its potential as a treatment for mood disorders such as depression and anxiety. Another direction is to explore its potential as a cognitive enhancer. Additionally, further research is needed to determine the optimal dosage and administration of DOPPA and to investigate its long-term effects.

Synthesis Methods

DOPPA has been synthesized using various methods, including the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in the presence of potassium carbonate. Another method involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-bromoacetamide in the presence of potassium carbonate.

Scientific Research Applications

DOPPA has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.

properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H19N5O3S/c1-14-18(20(28)26(25(14)2)16-11-7-4-8-12-16)22-17(27)13-30-21-24-23-19(29-21)15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H,22,27)

InChI Key

LBLDLCSHUZPKCQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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